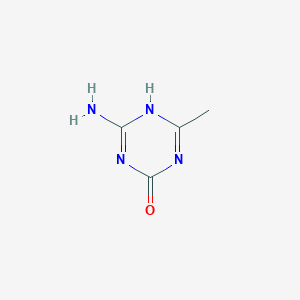

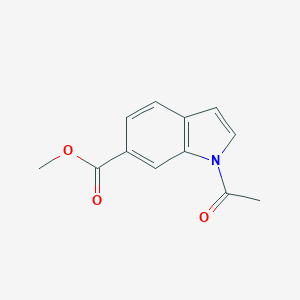

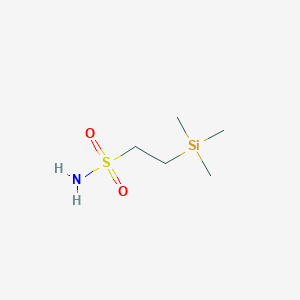

4-Amino-6-methyl-1,3,5-triazin-2-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazine derivatives is a topic of interest in several papers. For instance, paper describes the synthesis of triazine derivatives through the interaction of an intermediate chromeno-pyrimidine compound with various reagents, including hydrazonyl halides and phenacyl bromide. Similarly, paper reports the synthesis of [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives using a one-pot reaction starting from 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5(4H)-one. These methods highlight the reactivity of amino triazine derivatives and their potential to form a wide variety of heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of triazine derivatives is elucidated using various spectroscopic techniques. For example, paper details the crystal structure of a benzylmercapto triazolo-triazine derivative, which crystallizes in the monoclinic space group and exhibits extensive intermolecular hydrogen bonding and pi-pi stacking interactions. Paper discusses the crystal structure of a triazino benzimidazole derivative, revealing a highly delocalized molecule with specific hydrogen bonding patterns. These studies provide insights into the molecular conformations and intermolecular interactions that can influence the properties of triazine compounds.

Chemical Reactions Analysis

The reactivity of triazine derivatives towards different chemical reagents is explored in several papers. Paper investigates the behavior of a chromeno-pyrimidine compound with activated unsaturated compounds, leading to the formation of various triazine and triazepine derivatives. Paper describes the synthesis of allylic derivatives of a triazolo-triazine compound, indicating the potential for functionalization at different positions on the triazine ring. These reactions demonstrate the versatility of triazine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are closely related to their molecular structures. Paper discusses the solvent-free microwave synthesis of imine derivatives of triazine compounds, which is a green chemistry approach that avoids the use of solvents. Paper reports on the inhibitory effect of a phenylamino triazine derivative on the lignification process catalyzed by peroxidase, suggesting potential applications as a herbicide. These studies show that the functional groups attached to the triazine core can significantly affect the compound's properties and applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Development

Facile Synthesis of Triazine Derivatives : Vahedi et al. (2010) demonstrated a method for synthesizing [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives using 4-amino-6-methyl-1,2,4-triazin-5(4H)-one as a building block, highlighting the compound's utility in creating novel derivatives for various applications Vahedi, Rajabzadeh, & Farvandi, 2010.

Structural Elucidation via Spectroscopy : Jacobsen & Rose (1988) used carbon-13 nuclear magnetic resonance spectroscopy to study the structural aspects of N-Methyl 3-Amino-1,2,4-Triazin-5(2H)-Ones, showing the compound's potential for detailed chemical analysis Jacobsen & Rose, 1988.

Electrochemical Studies

- Electrochemical Behavior Analysis : Farzinnejad et al. (2005) investigated the electroreduction of triazine derivatives, including 4-amino-6-methyl-3-thio-1,2,4-triazine-5-one, in non-aqueous media. This study provided insights into the electrochemical properties and potential applications of these compounds in various fields Farzinnejad, Beigi, Fotouhi, Torkestani, & Ghadirian, 2005.

Polymer Synthesis

- Creation of New Polymers : Kunisada et al. (1991) synthesized new comb-like polymers using isopropenyl-1,3,5-triazines, demonstrating the compound's utility in the development of novel polymers with specific properties Kunisada, Yuki, Miyake, Ogawa, & Yoshimura, 1991.

Biological Activity and Applications

Bioactive Triazine Synthesis : Banerjee, Brown, & Weerapana (2013) highlighted the synthesis of bioactive 2,4,6-trisubstituted 1,3,5-triazines, which have applications in pharmaceutical, material, and agrochemical industries. The study underscores the biological significance and diverse applications of these compounds Banerjee, Brown, & Weerapana, 2013.

VEGF-R2 Tyrosine Kinase Inhibitors : Baindur et al. (2005) described 2-Hydroxy-4,6-diamino-[1,3,5]triazines as potent inhibitors of the VEGF-R2 tyrosine kinase, a novel class of compounds with potential therapeutic applications in cancer treatment Baindur, Chadha, Brandt, Asgari, Patch, Schalk-Hihi, Carver, Petrounia, Baumann, Ott, Manthey, Springer, & Player, 2005.

Safety And Hazards

Eigenschaften

IUPAC Name |

4-amino-6-methyl-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O/c1-2-6-3(5)8-4(9)7-2/h1H3,(H3,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTHDVPZNWJUFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=O)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80274686 | |

| Record name | 4-Amino-6-methyl-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-methyl-1,3,5-triazin-2-ol | |

CAS RN |

16352-06-0 | |

| Record name | 4-Amino-6-methyl-1,3,5-triazin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)

![[(2R,3R,4S,5R)-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144010.png)

![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B144011.png)

![[1-[(1-Methylpiperidin-2-yl)methyl]indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B144013.png)

![3,7-Dipropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B144015.png)